1-(5-Fluoro-2-methoxyphenyl)propan-1-one

Description

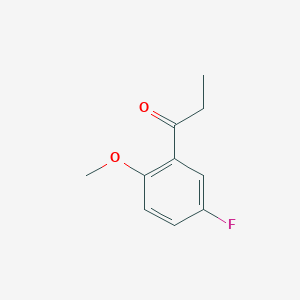

1-(5-Fluoro-2-methoxyphenyl)propan-1-one (CAS: 653-64-5) is an aryl ketone with the molecular formula C₁₀H₁₁FO₂ and a molar mass of 182.19 g/mol . The compound features a propan-1-one backbone substituted with a 5-fluoro-2-methoxyphenyl group, which confers distinct electronic and steric properties. It is primarily used in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLBDKBUIZZRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methoxy group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Methoxy Group : Influences electronic properties and interactions with biological targets.

- Propan-1-one Backbone : Provides a flexible structure conducive to interaction with various biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in pain perception and inflammation pathways. Preliminary studies suggest that it may act as an analgesic or anti-inflammatory agent, although detailed pharmacological profiles are still under investigation.

Biological Activities

Research indicates that this compound exhibits potential activity in several areas:

Neuropharmacology

- Interaction with Neurotransmitter Systems : The compound is believed to influence levels of monoamines such as dopamine, norepinephrine, and serotonin, leading to stimulant effects.

Anti-inflammatory Effects

- Potential Therapeutic Use : Initial findings suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Antitumor Activity

- Cytotoxic Effects : Some studies have indicated that similar compounds exhibit significant cytotoxic activity against cancer cell lines, suggesting potential antitumor properties for this compound .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-2-one | C11H14O2 | Lacks fluorine substitution, differing biological activity. |

| 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | C11H12ClF | Contains chlorine and hydroxyl groups affecting reactivity. |

| 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one | C11H12F | Hydroxyl group instead of methoxy, altering solubility and reactivity. |

The unique combination of functional groups in this compound enhances its lipophilicity and potential receptor interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing a framework for understanding the potential effects of this compound:

- Study on Serotonin Receptors : Research on related compounds has shown micromolar affinities towards serotonin receptors (e.g., 5-HT1A), indicating that modifications in structure can significantly impact receptor binding affinity .

- Antibacterial Activity : Fluorinated compounds have demonstrated antibacterial properties against various pathogens, highlighting the importance of fluorine in enhancing biological activity .

- Cytotoxicity Evaluations : Investigations into the cytotoxic effects on cancer cell lines have revealed promising results, suggesting that structural modifications can lead to improved therapeutic profiles .

Scientific Research Applications

Chemical Structure and Synthesis

1-(5-Fluoro-2-methoxyphenyl)propan-1-one is characterized by its unique structure, which includes a fluoro and methoxy group on a phenyl ring attached to a propanone moiety. The synthesis of this compound typically involves methods such as Friedel-Crafts acylation or other organic transformations that allow for the introduction of functional groups at specific positions on the aromatic ring.

Serotonin Receptor Modulation

One of the most significant applications of this compound is its interaction with serotonin receptors, particularly the 5-HT_1A and 5-HT_2 subtypes. Research indicates that compounds with similar structures may exhibit partial agonist or antagonist activities at these receptors, which are crucial targets for treating mood disorders such as depression and anxiety.

Case Study: Binding Affinity Studies

In a study evaluating various derivatives for their affinity towards the 5-HT_1A receptor, it was found that certain modifications on the phenyl ring significantly influenced binding affinity. For instance, compounds with electron-donating groups like methoxy exhibited improved interactions compared to their unsubstituted counterparts .

Antidepressant Development

The modulation of serotonin receptors is pivotal in developing antidepressants. Compounds like this compound could serve as lead compounds for synthesizing new antidepressants that act quickly and effectively on serotonin pathways. The presence of fluorine and methoxy groups can enhance metabolic stability and receptor selectivity .

Potential in Treating Other Disorders

Beyond mood disorders, there is emerging evidence suggesting that derivatives of this compound may also have applications in treating conditions such as fibromyalgia and inflammatory bowel disease (IBD). The modulation of serotonin pathways can influence pain perception and gastrointestinal motility, making these compounds valuable in broader therapeutic contexts .

Toxicological Studies

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary toxicological assessments indicate that while some derivatives exhibit low cytotoxicity, further studies are necessary to establish comprehensive safety data. This includes evaluating the compound's effects on various cell lines and its potential interactions with other medications .

Comparison with Similar Compounds

Halogen-Substituted Propan-1-one Derivatives

Structurally similar compounds differ in halogen type, position, or additional functional groups (Table 1).

Table 1: Key Structural and Physical Properties

Key Observations :

- Electronic Effects: The 5-fluoro and 2-methoxy groups in the target compound create a unique electron-withdrawing and donating interplay, influencing reactivity in coupling or substitution reactions compared to monosubstituted analogs (e.g., 4-F or 4-Cl derivatives) .

- Steric Hindrance : Bulkier substituents (e.g., 4-CF₃) reduce reaction yields in coupling reactions, while smaller halogens (F, Cl) maintain moderate to high efficiency .

Reactivity in Chemical Reactions

Table 2: Reaction Yields in Coupling with N-Hydroxyphthalimide (NHPI)

Key Observations :

- Halogen Position : Para-substituted derivatives (e.g., 4-Cl, 4-Br) generally exhibit lower yields compared to meta-fluoro analogs, likely due to reduced resonance stabilization .

- Heterocyclic Derivatives : Thiophene-containing propan-1-ones (e.g., 1-(thiophen-2-yl)propan-1-one) show reduced reactivity (50–58% yields), attributed to electron delocalization in the heterocycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.